1,4'-Bipiperidine-4-carboxylic acid dihydrochloride
CAS No.: 1185298-80-9
Cat. No.: VC2910210
Molecular Formula: C11H22Cl2N2O2
Molecular Weight: 285.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185298-80-9 |
|---|---|
| Molecular Formula | C11H22Cl2N2O2 |
| Molecular Weight | 285.21 g/mol |
| IUPAC Name | 1-piperidin-4-ylpiperidine-4-carboxylic acid;dihydrochloride |
| Standard InChI | InChI=1S/C11H20N2O2.2ClH/c14-11(15)9-3-7-13(8-4-9)10-1-5-12-6-2-10;;/h9-10,12H,1-8H2,(H,14,15);2*1H |
| Standard InChI Key | KDSNBSFWDZYGSZ-UHFFFAOYSA-N |
| SMILES | C1CNCCC1N2CCC(CC2)C(=O)O.Cl.Cl |
| Canonical SMILES | C1CNCCC1N2CCC(CC2)C(=O)O.Cl.Cl |
Introduction
Chemical Properties and Structure
1,4'-Bipiperidine-4-carboxylic acid dihydrochloride is characterized by its specific molecular structure consisting of two connected piperidine rings with a carboxylic acid functional group and two hydrochloride salt formations. The compound exhibits distinctive chemical properties that make it valuable for various applications.
Basic Identification Information
The compound is identified by the following properties:
| Property | Value |
|---|---|
| CAS Number | 1185298-80-9 |
| Molecular Formula | C11H22Cl2N2O2 |
| Molecular Weight | 285.21 g/mol |
| IUPAC Name | 1-piperidin-4-ylpiperidine-4-carboxylic acid dihydrochloride |
| InChI | InChI=1S/C11H20N2O2.2ClH/c14-11(15)9-3-7-13(8-4-9)10-1-5-12-6-2-10;;/h9-10,12H,1-8H2,(H,14,15);2*1H |
| InChIKey | KDSNBSFWDZYGSZ-UHFFFAOYSA-N |
The compound consists of a bipiperidine core structure with a carboxylic acid functional group at the 4-position of one piperidine ring and two hydrochloride salt forms, enhancing its solubility in polar solvents .
Structural Features
1,4'-Bipiperidine-4-carboxylic acid dihydrochloride features:
-
Two connected piperidine rings
-
A carboxylic acid group at the 4-position
-
Two hydrochloride salt formations
-
Amino functionality that permits further derivatization
The parent compound, [1,4'-Bipiperidine]-4-carboxylic acid, has a molecular weight of 212.29 g/mol and a molecular formula of C11H20N2O2 . The dihydrochloride salt formation increases stability and solubility, making it particularly useful for pharmaceutical applications.
Synthesis Methods
The synthesis of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride can be accomplished through several methods, with variations in approach depending on the required purity and scale of production.
Standard Synthetic Routes
The synthesis typically begins with the preparation of the parent compound, 1,4'-bipiperidine, which serves as the fundamental building block. The most common routes involve:
-
Reaction of 4-piperidinopiperidine with appropriate reagents to introduce the carboxylic acid functionality
-
Subsequent treatment with hydrochloric acid to form the dihydrochloride salt
These synthetic pathways are designed to maintain the structural integrity of the bipiperidine core while introducing the necessary functional groups .
Industrial Production Methods
For larger-scale production, modified approaches may be employed:
-
Reaction of 4-piperidinopiperidine with suitable reagents in controlled environments
-
Purification processes to ensure high purity
-
Conversion to the dihydrochloride salt under specific conditions to maximize yield and quality
The key aspects of these methods focus on optimizing reaction conditions to maximize yield and minimize impurities, which is essential for compounds intended for pharmaceutical applications .
Applications and Research Findings
1,4'-Bipiperidine-4-carboxylic acid dihydrochloride has several important applications, particularly in pharmaceutical research and as an intermediate in the synthesis of other compounds.
Pharmaceutical Intermediates
One of the most significant applications of this compound is as an intermediate in the synthesis of pharmaceutical compounds. The related compound [1,4'] bipiperidinyl-1'-carbonyl chloride hydrochloride, which shares structural similarities, is used as an intermediate in the preparation of irinotecan, an important anticancer drug .
According to patent information, the preparation of [1,4'] bipiperidinyl-1'-carbonyl chloride hydrochloride involves a reaction of 4-piperidinopiperidine with phosgene using methylene chloride as a solvent. This process results in high yield and purity, with the amount of dimer impurity typically less than 5%, often less than 1% .
Structural Modifications and Derivatives
The basic structure of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride can be modified to create various derivatives with potentially different biological activities:
| Derivative Type | Structural Modification | Potential Applications |
|---|---|---|
| Ester Derivatives | Esterification of carboxylic acid group | Prodrug development, enhanced membrane permeability |
| Amide Derivatives | Conversion of carboxylic acid to amides | Peptide-like compounds, enhanced protein binding |
| N-Alkylated Derivatives | Alkylation of nitrogen atoms | Modified receptor binding profiles |
| Salt Forms | Different counter-ions | Altered solubility, stability, bioavailability |
A notable example is ethyl (1,4'-bipiperidine)-4-carboxylate dihydrochloride, an ester derivative with CAS number 930604-29-8 .
Related Compounds
1,4'-Bipiperidine-4-carboxylic acid dihydrochloride belongs to a family of structurally related compounds that share the bipiperidine core structure but differ in substitution patterns or salt forms.
Parent and Derivative Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Relationship |
|---|---|---|---|---|
| [1,4'-Bipiperidine]-4-carboxylic acid | 201810-57-3 | C11H20N2O2 | 212.29 | Parent compound |
| 1,4'-Bipiperidine-4-carboxylic acid hydrochloride hydrate | Not specified in source | C11H20N2O2·HCl·H2O | 266.76 | Monohydrochloride salt with water |
| Ethyl (1,4'-bipiperidine)-4-carboxylate dihydrochloride | 930604-29-8 | C13H24N2O2·2HCl | 313.26 | Ethyl ester derivative |
| 1,4'-Bipiperidine (4-Piperidinopiperidine) | Not specified in source | C10H20N2 | 168.28 | Base structure without carboxylic acid |
These related compounds demonstrate the versatility of the bipiperidine scaffold and how modifications can lead to compounds with diverse properties and applications .
Structural Analogs in Pharmaceutical Research
The bipiperidine structure appears in several pharmaceutically active compounds, indicating its importance as a pharmacophore. Notable examples include:
-
Irinotecan: An anticancer drug that incorporates the [1,4'] bipiperidinyl moiety
-
Other topoisomerase inhibitors that utilize similar structural elements
These applications highlight the significance of the bipiperidine core in medicinal chemistry and pharmaceutical development .
Chemical Reactivity and Properties
Understanding the chemical reactivity of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride is essential for predicting its behavior in various reaction conditions and biological systems.
Functional Group Reactivity
The compound contains several reactive functional groups:
-
The carboxylic acid group can undergo typical reactions such as:
-
Esterification
-
Amide formation
-
Reduction to alcohols
-
Decarboxylation under certain conditions
-
-
The amine functionality (when deprotonated) can participate in:
-
Alkylation reactions
-
Acylation reactions
-
Nucleophilic substitutions
-
Coordination with metals
-
These reactivity patterns make the compound versatile in organic synthesis and allow for numerous chemical transformations .
Solubility and Physical Properties
As a dihydrochloride salt, 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride exhibits enhanced water solubility compared to its free base form. This property is particularly important for pharmaceutical applications where aqueous solubility is often a critical factor. The salt formation also influences:
-
Crystallinity
-
Melting point
-
Stability in various solvents
-
Hygroscopicity
These physical properties can significantly impact processing, formulation, and storage requirements for this compound .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume